molecular formula C12H14O B2633331 Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] CAS No. 1373932-60-5

Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]

Cat. No.: B2633331
CAS No.: 1373932-60-5
M. Wt: 174.243
InChI Key: VZMFKLLYFNWTGE-UHFFFAOYSA-N
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Description

Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its rigid, multi-ring system, which imparts distinct chemical properties and reactivity. It is used primarily in research settings, particularly in the fields of organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] typically involves multiple steps, starting from simpler organic precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the spirocyclic core.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can lead to the formation of simpler hydrocarbons .

Scientific Research Applications

Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[oxirane-2,4’-pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecane] is unique due to its highly rigid and complex multi-ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying spirocyclic structures and their applications in various fields .

Biological Activity

Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is a complex organic compound notable for its unique spirocyclic structure. Its molecular formula is C12H14OC_{12}H_{14}O with a molecular weight of approximately 174.24 g/mol. This compound has attracted attention in various fields, particularly in organic chemistry and medicinal research, due to its potential biological activities.

The biological activity of Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is primarily attributed to its interaction with specific molecular targets within biological systems. The rigid spirocyclic framework allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. Notably, the oxirane ring can undergo ring-opening reactions that lead to the formation of reactive intermediates capable of interacting with various biomolecules.

Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit antimicrobial properties. While specific data on Spiro[oxirane-2,4'-pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane] is limited, its structural characteristics indicate potential efficacy against certain pathogens.
  • Cytotoxicity : Investigations into related compounds have shown cytotoxic effects against cancer cell lines. The unique structure may enhance selective toxicity towards malignant cells while sparing normal cells.
  • Enzyme Inhibition : The compound's ability to interact with enzymes suggests potential as an inhibitor in biochemical pathways relevant to disease processes.

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial effects of various spirocyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the spirocyclic structure could enhance activity against specific bacterial strains.

Case Study 2: Cytotoxic Effects

Research focused on a series of spirocyclic compounds demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The findings suggested that the introduction of oxirane functionalities could improve the anticancer properties of these compounds.

Comparative Analysis

CompoundBiological ActivityMechanism
Spiro[oxirane-2,4'-pentacyclo[6.3.0.0{2,6}.0{3,10}.0{5,9}]undecane]Potential antimicrobial and cytotoxic effectsInteraction with enzymes and receptors
Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane]Moderate antimicrobial activityEnzyme inhibition
β-Pinene oxideLow cytotoxicityLimited interaction with biological targets

Properties

IUPAC Name

spiro[oxirane-2,4'-pentacyclo[6.3.0.02,6.03,10.05,9]undecane]
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-4-5-2-7-8(4)10-6(1)9(5)11(7)12(10)3-13-12/h4-11H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMFKLLYFNWTGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3CC4C2C5C1C3C4C56CO6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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